molecular formula C6H7ClN2O2 B104040 2-Nitroaniline Hydrochloride CAS No. 15873-52-6

2-Nitroaniline Hydrochloride

Cat. No. B104040
CAS RN: 15873-52-6
M. Wt: 174.58 g/mol
InChI Key: RVOCTLMBKVTNFR-UHFFFAOYSA-N
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Description

2-Nitroaniline Hydrochloride is a synthetic compound that has a wide range of applications in the scientific research field. It is composed of two components, nitroaniline and hydrochloric acid, and is a white crystalline solid. It is used in various applications, such as in the synthesis of organic compounds, as a reagent in analytical chemistry, and as a catalyst in organic reactions. It is also used in drug discovery, biochemistry, and pharmaceutical research.

Scientific Research Applications

Catalytic Reduction

2-Nitroaniline (2-NA) is known for its high toxicity and environmental contamination. It's often reduced to o-phenylenediamine, a less toxic product, using various reducing agents and catalytic systems. Silica-supported gold nanoparticles are commonly used for this reduction in aqueous mediums. This process is vital in mitigating the environmental impact of 2-NA (Naseem, Begum, & Farooqi, 2017).

Anaerobic Degradation

Studies have shown that certain microbial strains can degrade 2-nitroaniline under anaerobic conditions. For instance, Geobacter sp. KT7 and Thauera aromatica KT9 can utilize nitroaromatic compounds like 2-nitroaniline as carbon and nitrogen sources, enhancing the degradation process (Duc, 2019).

Interaction with Proteins

Research has explored the interactions between 2-nitroaniline and proteins like bovine serum albumin (BSA). These studies are crucial for understanding the binding affinities and potential toxicological implications of 2-nitroaniline in biological systems (Xiang, Tong, & Lin, 2007).

Separation Techniques

Efficient methods have been developed to separate different forms of nitroaniline, such as 2-nitroaniline, from complex mixtures. These techniques are essential for purifying and studying individual nitroaniline compounds in a controlled environment (Xin-quan, 2003).

Wastewater Treatment

Advanced wastewater treatment techniques, such as membrane-aerated biofilm reactors, have been employed to remove 2-nitroaniline from wastewater. This not only addresses the removal of toxic compounds but also facilitates nitrogen removal, enhancing environmental safety (Mei et al., 2020).

Synthesis Methods

Research has also focused on developing synthesis methods for compounds like 2-chloro-4-nitroaniline, highlighting the diverse applications of nitroaniline derivatives in various industrial sectors (Ya-jing, 2002).

Environmental and Health Implications

Studies have examined the impact of 2-nitroaniline on environmental health, including its oxidative DNA and RNA damage in specific animal models. Such research is critical for understanding the potential carcinogenic effects of nitroanilines (Fiala, Conaway, & Mathis, 1989).

Mechanism of Action

Target of Action

2-Nitroaniline primarily targets the biochemical pathways involved in the synthesis of dyes, pharmaceuticals, and specialty chemicals . It is mainly used as a precursor to o-phenylenediamine .

Mode of Action

2-Nitroaniline interacts with its targets through a series of chemical reactions. The nitro group in 2-Nitroaniline is highly reactive and participates in diverse reactions such as coupling, condensation, and nucleophilic substitution . It is protonated to give the anilinium salts . Owing to the influence of the nitro substituent, the amine exhibits a basicity nearly 100,000x lower than aniline itself .

Biochemical Pathways

2-Nitroaniline affects the biochemical pathways involved in the synthesis of benzimidazoles, a family of heterocycles that are key components in pharmaceuticals . It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .

Pharmacokinetics

The pharmacokinetics of 2-Nitroaniline and its derivatives have been investigated in rats, mice, and humans . Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity .

Result of Action

The molecular and cellular effects of 2-Nitroaniline’s action are primarily observed in its reduction to phenylenediamine . This reduction process results in a less toxic and environmentally benign product, making 2-Nitroaniline a valuable compound in various industries .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2-Nitroaniline. It is a highly toxic environmental contaminant, and its presence, even at low levels in water, is harmful to aquatic life and humans due to its toxic, carcinogenic, and mutagenic effects . Therefore, effective techniques to remove 2-Nitroaniline from industrial wastewater and other sources are crucial .

Safety and Hazards

2-Nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The critical review of the recent research progress for development of novel catalysts used for the reduction of 2-nitroaniline has been provided . The future directions required for understanding this model reaction have been discussed .

Biochemical Analysis

Biochemical Properties

2-Nitroaniline Hydrochloride plays a significant role in biochemical reactions, particularly in the reduction processes. It interacts with various enzymes and proteins, including reductases and oxidases. The compound undergoes reduction to form o-phenylenediamine, a reaction catalyzed by enzymes such as nitroreductases. These interactions are crucial for the synthesis of benzimidazoles, which are important in pharmaceutical applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can affect the expression of genes involved in detoxification processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction to o-phenylenediamine. This reduction is facilitated by nitroreductases, which catalyze the transfer of electrons to the nitro group, converting it to an amino group. This process can lead to the formation of reactive intermediates that interact with cellular biomolecules, potentially causing oxidative damage and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction to o-phenylenediamine. This process is facilitated by nitroreductases and involves the transfer of electrons to the nitro group. The compound can also undergo further metabolism to form various intermediates, which can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

properties

IUPAC Name

2-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCTLMBKVTNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575910
Record name 2-Nitroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15873-52-6
Record name 2-Nitroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitroaniline Hydrochloride
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Synthesis routes and methods

Procedure details

2-Nitroaniline (13.8 g, 0.1 mole) was dissolved in glacial acetic acid (70 mL) by heating on a hot plate. It was cooled to room temperature. Conc. hydrochloric acid (28 mL, 36% solution) was added to form a slurry of 2-nitroaniline hydrochloride. This was done separately in a 500-mL Erlenmeyer flask. It was set for a magnetic stirring in an ice-salt-dry ice bath (-10° C.). Then a solution of sodium nitrite (6.9 g, 0.1 mole) in 20 mL dist. water was added dropwise over 15 min. to the stirring slurry of 2-nitroaniline hydrochloride. A clear light yellow homogeneous solution of the diazonium salt was obtained. This was stirred at the same temperature (-10° to -5° C.) for next 10 min. Resorcinol (12.0 g, about 0.1 mole) was dissolved in 200 mL water in the previously described 4-L reactor which was being cooled in an ice-salt bath and being mechanically stirred, then the diazonium solution was added dropwise through a dropping funnel over 10-15 min. The bright-red azo dye formed instantly. After the complete addition, the reactor was allowed to warm to room temperature as ice melted in the ice-bath. After 2 hours, 1 L water was added to it, stirred, and solid azo dye was allowed to settle (without stirring) for 4 hours. Aqueous part was carefully decanted off from the azo dye. The decanting process was repeated 2 times more in order to remove most of HCl, acetic acid and NaCl. The residual water from the reactor was driven out by azeotropic reflux in 2L of toluene. When no more water came out, toluene was distilled off as much as possible. Residual toluene was removed by using in-house vacuum. Part A is complete at this point while azo dye was not removed from the reactor.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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